REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[C:4](=[CH:8][CH:9]=[CH:10][CH:11]=1)[C:5]([OH:7])=[O:6].Cl.[I:13]Cl>O>[I:13][C:9]1[CH:8]=[C:4]([C:5]([OH:7])=[O:6])[C:3]([NH:2][CH3:1])=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
CNC=1C(C(=O)O)=CC=CC1
|
Name
|
|
Quantity
|
26.7 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
ICl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
to stir for 2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A solution of ICL, prepared
|
Type
|
ADDITION
|
Details
|
was rapidly added to the stirred N-methylanthranilc acid solution
|
Type
|
FILTRATION
|
Details
|
filtered on a medium glass frit funnel
|
Type
|
WASH
|
Details
|
washing the solids with water
|
Type
|
CUSTOM
|
Details
|
The green powder isolated
|
Type
|
CUSTOM
|
Details
|
was dried under vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C(C(=O)O)=C1)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 94626.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |